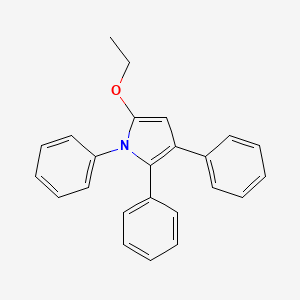![molecular formula C10H13N3O B14270279 (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one CAS No. 185441-16-1](/img/structure/B14270279.png)
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is an organic compound that belongs to the class of imines Imines are nitrogen-containing compounds derived from aldehydes or ketones by replacing the carbonyl group with a double-bonded nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one typically involves the reaction of a primary amine with an aldehyde or ketone. The formation of imines is a well-known reaction in organic chemistry, where the primary amine reacts with the carbonyl compound, resulting in the elimination of water and the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary amines, and substitution reactions may yield various substituted imines.
Applications De Recherche Scientifique
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and exert specific effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Imines: Other imines with different substituents on the nitrogen or carbon atoms.
Uniqueness
(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is unique due to its specific structure and the presence of the diaminomethyl group, which can impart distinct chemical and biological properties compared to other imines and related compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
185441-16-1 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-[2-(diaminomethyl)phenyl]iminopropan-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-13-9-5-3-2-4-8(9)10(11)12/h2-6,10H,11-12H2,1H3 |
Clé InChI |
HFONJTZVLGXFJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=NC1=CC=CC=C1C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


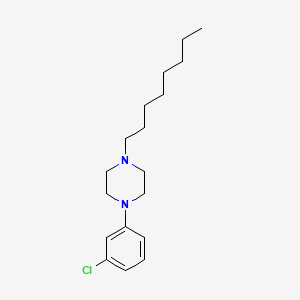
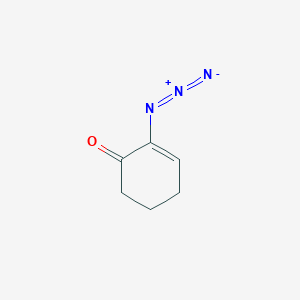

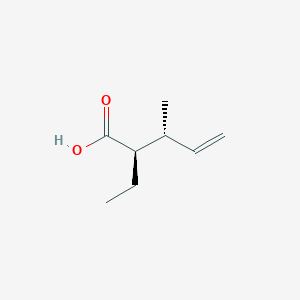
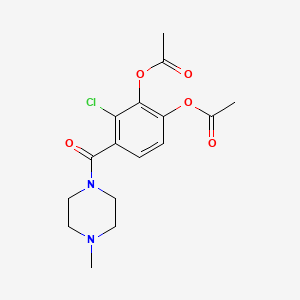
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)


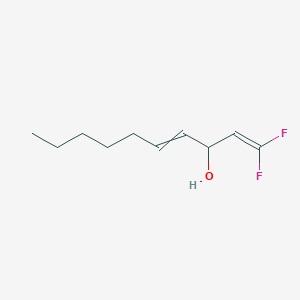
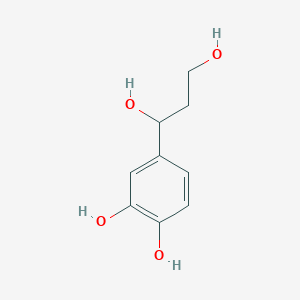

![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
